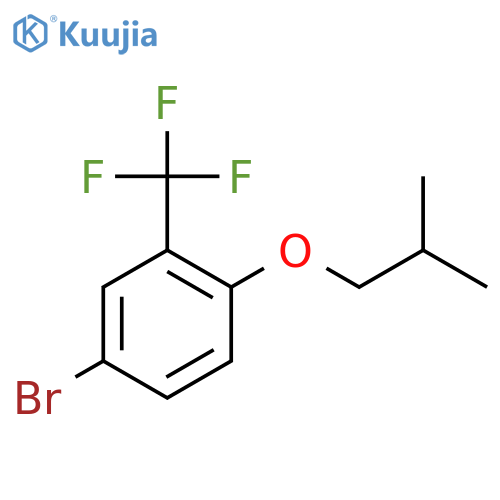Cas no 876918-50-2 (Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-)

876918-50-2 structure
商品名:Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-
- 4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene
- MFCD27931152
- 876918-50-2
-
- インチ: InChI=1S/C11H12BrF3O/c1-7(2)6-16-10-4-3-8(12)5-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3
- InChIKey: MIZILKHGSUDBKT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 296.00236Da
- どういたいしつりょう: 296.00236Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611125-5g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 5g |
€200.60 | 2024-07-19 | ||
| abcr | AB611125-10g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 10g |
€303.10 | 2024-07-19 | ||
| Enamine | EN300-11685916-1.0g |
4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)benzene |
876918-50-2 | 95% | 1.0g |
$0.0 | 2022-12-10 | |
| abcr | AB611125-25g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 25g |
€545.40 | 2024-07-19 | ||
| abcr | AB611125-100g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 100g |
€1605.90 | 2024-07-19 |
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
876918-50-2 (Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-) 関連製品
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:876918-50-2)Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-

清らかである:99%/99%/99%
はかる:10g/25g/100g
価格 ($):180/323/952